1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde
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Overview
Description
“1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde” is a chemical compound with the CAS Number: 146384-54-5 . It has a molecular weight of 299.35 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C16H13NO3S . The InChI code for this compound is 1S/C16H13NO3S/c1-12-6-8-15(9-7-12)21(19,20)17-14(11-18)10-13-4-2-3-5-16(13)17/h2-11H,1H3 .
Physical and Chemical Properties Analysis
The melting point of “this compound” is reported to be between 136-137 degrees Celsius .
Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Indolylarylsulfones, including derivatives of “1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde,” have been recognized for their potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. Research focusing on the structure-activity relationship has shown improvements in the profile of sulfone L-737,126, indicating promising drug candidates for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Indole Synthesis and Chemical Interactions
The compound is involved in the synthesis of indoles, a critical process in organic chemistry with applications spanning from pharmaceuticals to materials science. Indole and its derivatives are pivotal in the development of new methods for constructing complex organic molecules. This review on indole synthesis offers a classification of methods, highlighting the importance of the indole structure in the development of new chemical entities with potential pharmaceutical applications (Taber & Tirunahari, 2011).
Advancements in Organic Synthesis
The chemical structure of “this compound” plays a role in the exploration of nitrile-stabilized carbanions for carbon-carbon bond formation, a fundamental process in organic synthesis. This research highlights its utility in generating a diverse array of chemical compounds, underpinning the synthesis of pharmaceuticals, agrochemicals, and organic materials (Arseniyadis, Kyler, & Watt, 1984).
Knoevenagel Condensation in Anticancer Agents
This compound's derivatives have been employed in Knoevenagel condensation reactions, leading to the development of molecules with significant anticancer activity. Research underscores the versatility of the Knoevenagel condensation in generating compounds that target a range of cancer types, demonstrating the compound's role in the advancement of cancer therapeutics (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-8-15(9-7-12)21(19,20)17-14(11-18)10-13-4-2-3-5-16(13)17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBZLRXCJWYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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